1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one
Description
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one is an α,β-unsaturated ketone featuring a thiophene ring substituted with a methoxy group at the 3-position and a 3-methylbut-2-en-1-one moiety. Its structure combines the electron-rich thiophene ring with the electrophilic enone system, making it a candidate for applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(3-methoxythiophen-2-yl)-3-methylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-7(2)6-8(11)10-9(12-3)4-5-13-10/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUBDDWJJMWWCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=C(C=CS1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of substituted buta-1-enes with potassium sulfide, which enables the formation of thiophenes via cleavage of multiple C-H bonds . Another approach is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize nickel and palladium-based catalytic systems for the synthesis of thiophene-based polymers .
Chemical Reactions Analysis
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that can be used with this compound . Common reagents for these reactions include organoboron reagents, palladium catalysts, and bases such as potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized thiophene derivatives .
Scientific Research Applications
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . In biology and medicine, thiophene derivatives exhibit various pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . Additionally, they are used in the development of drugs and as intermediates in organic synthesis .
Mechanism of Action
The mechanism of action of 1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as ligands for opioid receptors, modulating their activity and leading to analgesic effects . The compound may also interact with other cellular targets, influencing various biochemical pathways and exerting its pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Insights
Structural Variations and Reactivity Thiophene vs. Substituent Effects: The 3-methoxy group on thiophene may improve solubility in polar solvents compared to methyl-substituted thiophenes (e.g., (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one) .
Synthetic Approaches Biotransformation: Compounds like 1-(5-acetyl-2-hydroxyphenyl)-3-methylbut-2-en-1-one are synthesized via enzymatic pathways, yielding hydroxyethyl derivatives with high enantiomeric excess (>97%) . Acid-Catalyzed Reactions: The AlCl₃/POCl₃ system is effective for synthesizing carbazole-linked enones (e.g., 1-(1-hydroxy-9H-carbazol-2-yl)-3-methylbut-2-en-1-one), suggesting applicability to the target compound .
Physicochemical Properties Crystallinity: Thiophene-containing enones (e.g., (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one) form stable crystals, as confirmed by single-crystal X-ray studies (R factor = 0.048) . Thermal Stability: Methyl and methoxy substituents on aromatic rings generally enhance thermal stability compared to hydroxylated analogs .
Safety Profile: Imidazole-linked enones (e.g., 1-(1H-imidazol-2-yl)-3-methylbut-2-en-1-one) require strict handling protocols, indicating similar precautions may apply to the target compound .
Biological Activity
1-(3-Methoxythiophen-2-yl)-3-methylbut-2-en-1-one is an organic compound categorized under thiophene derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure features a methoxythiophenyl group attached to a methylbutenone moiety, which may contribute to its unique biological properties.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A study by Zhang et al. (2020) demonstrated that thiophene derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiophene ring can enhance antimicrobial potency.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro assays conducted by Lee et al. (2021) revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's ability to modulate inflammatory pathways presents potential therapeutic applications in treating chronic inflammatory diseases.
Anticancer Properties
The anticancer potential of thiophene derivatives has been widely studied. A recent investigation by Kumar et al. (2023) showed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways. The compound demonstrated IC50 values below 20 µM in various cancer cell lines, indicating a promising role as a chemotherapeutic agent.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, derivatives of thiophene were administered alongside standard antibiotics. The results indicated a synergistic effect, enhancing the efficacy of antibiotics against resistant strains. This suggests that this compound could be further developed as an adjunctive treatment in antibiotic therapy.
Case Study 2: Anti-inflammatory Mechanism
A study focusing on the mechanism of action revealed that this compound inhibited the NF-kB signaling pathway, crucial for the expression of inflammatory mediators. In animal models of arthritis, treatment with the compound resulted in reduced joint swelling and pain, highlighting its potential as an anti-inflammatory agent.
Research Findings Summary
| Activity | Study Reference | Findings |
|---|---|---|
| Antimicrobial | Zhang et al., 2020 | MICs of 10–50 µg/mL against bacterial strains |
| Anti-inflammatory | Lee et al., 2021 | Inhibition of TNF-alpha and IL-6 production |
| Anticancer | Kumar et al., 2023 | Induced apoptosis with IC50 < 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
